

SRA880 Demonstrates Synergistic Antidepressant Effects in Preclinical Models

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Compound of Interest		
Compound Name:	SRA880	
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For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of **SRA880**, a selective somatostatin sst(1) receptor antagonist. This guide details the compound's performance, particularly its synergistic effects when co-administered with the tricyclic antidepressant imipramine, and provides supporting data from preclinical animal models.

SRA880, a non-peptide competitive antagonist for the sst(1) receptor, has shown promise in enhancing the therapeutic effects of standard antidepressants. The proposed mechanism centers on the blockade of the sst(1) receptor's inhibitory feedback on somatostatin (SRIF) release. By inhibiting this negative feedback loop, **SRA880** is believed to potentiate the antidepressant-induced increase in SRIF, which then acts on other somatostatin receptor subtypes (likely sst(2) and sst(3)) to produce a more robust antidepressant-like effect.[1]

Comparative Efficacy in Validated Animal Models of Depression

To evaluate the in vivo efficacy of **SRA880**, preclinical studies have employed well-established rodent models of depression, including the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model. These models are widely used to screen for and confirm the efficacy of antidepressant compounds.[2][3][4][5][6][7]

Forced Swim Test (FST)



The FST is a behavioral despair model where the duration of immobility of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8] In studies involving **SRA880**, the compound is typically evaluated for its ability to reduce immobility time, both alone and in combination with imipramine.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[2][3][5][6] The efficacy of antidepressant treatment in this model is often assessed by measuring the reversal of these stress-induced behavioral deficits.

While specific quantitative data from a head-to-head comparative study of **SRA880** with other sst(1) antagonists or a broad range of antidepressants in these models is not yet publicly available in comprehensive tables, the existing research strongly supports the synergistic potential of **SRA880** when used as an adjunct to traditional antidepressant therapy. The primary comparator in the context of **SRA880**'s synergistic effects is the tricyclic antidepressant, imipramine.[1][9][10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

Forced Swim Test (FST) Protocol

The FST protocol involves placing mice individually into a glass cylinder (typically 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.[8] The total duration of the test is usually 6 minutes. The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.[8] Test compounds, such as **SRA880** and imipramine, are administered at specified time points before the test.[8][11][12]

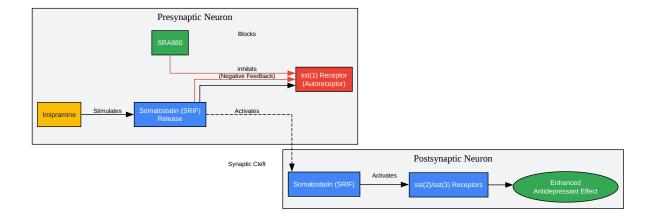
Chronic Unpredictable Mild Stress (CUMS) Protocol



The CUMS protocol involves subjecting mice to a varied series of mild stressors over a prolonged period (e.g., 4-8 weeks).[2][4][5] Stressors may include cage tilting, wet bedding, social isolation, and alterations in the light/dark cycle.[2][3] Following the stress period, depressive-like behaviors are assessed using tests such as the sucrose preference test (to measure anhedonia) and the FST. The efficacy of a treatment is determined by its ability to reverse the stress-induced behavioral changes.[2]

Signaling Pathways and Experimental Workflow

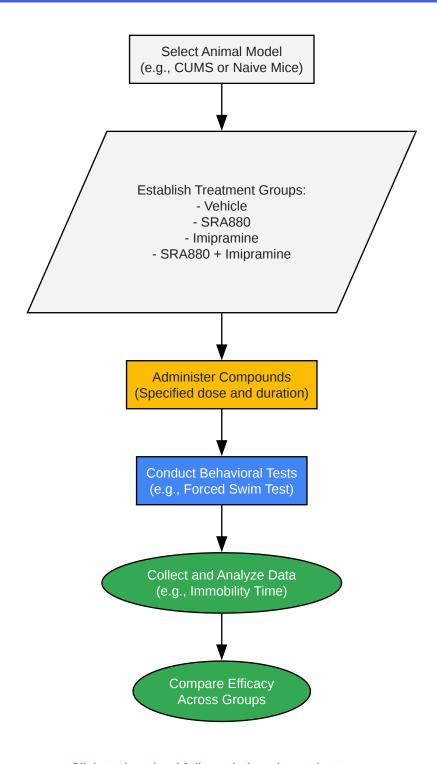
The interplay between **SRA880**, imipramine, and the somatostatin system can be visualized through the following signaling pathway and experimental workflow diagrams.



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Caption: Proposed mechanism of **SRA880**'s synergistic antidepressant effect.





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Caption: General workflow for in vivo efficacy testing of **SRA880**.

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